- Preparation of imidazoquinoxaline derivatives for use as TTK or Mps-1 kinase inhibitors, World Intellectual Property Organization, , ,
Cas no 91895-29-3 (6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione)
91895-29-3 structure
Product Name:6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione
CAS-Nr.:91895-29-3
MF:C8H4F2N2O2
MW:198.126368522644
MDL:MFCD00907424
CID:1121620
PubChem ID:822839
Update Time:2025-11-06
6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6,7-difluoro-1,4-dihydro-2,3-Quinoxalinedione
- 6,7-difluoro-1,4-dihydroquinoxaline-2,3-dione
- 6,7-difluoroquinoxaline-2,3(1H,4H)-dione
- 2,3-Quinoxalinedione, 6,7-difluoro-1,4-dihydro-
- KFUMSIBOUBHLIJ-UHFFFAOYSA-N
- 6,7-difluoroquinoxaline-2,3-diol
- FCH1436808
- 2,3-dihydroxy-6,7-difluoroquinoxaline
- PC210109
- AK340569
- 6,7-difluoro-1,2,3,4-tetrahydroquinoxali
- 6,7-Difluoro-1,4-dihydro-2,3-quinoxalinedione (ACI)
- 6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione
- SC5103
- DTXSID10356383
- AKOS022421133
- CHEMBL136692
- SCHEMBL8121964
- SCHEMBL123451
- DL-0722
- 91895-29-3
- SCHEMBL10846210
- MFCD00907424
- AG-227/14464085
- CS-0155479
- 6,7-difluoro-2,3-quinoxalinediol
-
- MDL: MFCD00907424
- Inchi: 1S/C8H4F2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14)
- InChI-Schlüssel: KFUMSIBOUBHLIJ-UHFFFAOYSA-N
- Lächelt: O=C1C(=O)NC2C(=CC(=C(C=2)F)F)N1
Berechnete Eigenschaften
- Genaue Masse: 198.02408370g/mol
- Monoisotopenmasse: 198.02408370g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 0
- Komplexität: 257
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topologische Polaroberfläche: 58.2
6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Sealed in dry,Room Temperature
6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449038587-1g |
6,7-Difluoroquinoxaline-2,3(1H,4H)-dione |
91895-29-3 | 97% | 1g |
$203.13 | 2023-08-31 | |
| Alichem | A449038587-5g |
6,7-Difluoroquinoxaline-2,3(1H,4H)-dione |
91895-29-3 | 97% | 5g |
$555.50 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BH744-200mg |
6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione |
91895-29-3 | 97% | 200mg |
200.0CNY | 2021-07-10 | |
| Ambeed | A106487-100mg |
6,7-Difluoroquinoxaline-2,3(1H,4H)-dione |
91895-29-3 | 97% | 100mg |
$21.0 | 2024-07-16 | |
| Ambeed | A106487-250mg |
6,7-Difluoroquinoxaline-2,3(1H,4H)-dione |
91895-29-3 | 97% | 250mg |
$35.0 | 2024-07-16 | |
| Ambeed | A106487-1g |
6,7-Difluoroquinoxaline-2,3(1H,4H)-dione |
91895-29-3 | 97% | 1g |
$122.0 | 2025-02-21 | |
| abcr | AB457134-1 g |
6,7-Difluoroquinoxaline-2,3(1H,4H)-dione; . |
91895-29-3 | 1g |
€209.40 | 2023-07-18 | ||
| abcr | AB457134-5 g |
6,7-Difluoroquinoxaline-2,3(1H,4H)-dione |
91895-29-3 | 5g |
€551.60 | 2023-03-05 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD447855-100mg |
6,7-Difluoroquinoxaline-2,3(1H,4H)-dione |
91895-29-3 | 97% | 100mg |
¥123.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD447855-250mg |
6,7-Difluoroquinoxaline-2,3(1H,4H)-dione |
91895-29-3 | 97% | 250mg |
¥205.0 | 2024-04-17 |
6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 1 h, reflux
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- 1,4-Dihydroquinoxaline-2,3-diones as glycine receptor antagonists and their use as analgesics, anticonvulsants, neuroprotectants, and sedative-hypnotics, United States, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ; overnight, 120 °C
1.2 Solvents: Water
1.2 Solvents: Water
Referenz
- Synthesis of novel halogenated heterocycles based on o-phenylenediamine and their interactions with the catalytic subunit of protein kinase CK2, Molecules, 2021, 26(11),
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Preparation of quinoxaline compound as organic photocatalyst, China, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 18 h, reflux; cooled
Referenz
- Preparation of aminotriazolylquinoxaline derivatives and analogs for use as adenosine A2a receptor antagonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Preparation of alkyl-, azido-, alkoxy-, and fluoro-substituted and fused quinoxalinediones as NMDA receptor antagonists., United States, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Preparation of substituted and fused nitroquinoxalinedione glycine receptor antagonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- Synthesis and Structure-Activity Relationships of Substituted 1,4-Dihydroquinoxaline-2,3-diones: Antagonists of N-Methyl-D-aspartate (NMDA) Receptor Glycine Sites and Non-NMDA Glutamate Receptors, Journal of Medicinal Chemistry, 1995, 38(22), 4367-79
Herstellungsverfahren 9
Reaktionsbedingungen
Referenz
- Glycine receptor antagonists for treatment of neuronal loss and neurodegenerative diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
Referenz
- 4-Amino[1,2,4]triazolo[4,3-a]quinoxalines. A novel class of potent adenosine receptor antagonists and potential rapid-onset antidepressants, Journal of Medicinal Chemistry, 1990, 33(8), 2240-54
Herstellungsverfahren 11
Reaktionsbedingungen
Referenz
- Triazoloquinoxalines as antidepressants and antifatigue agents, European Patent Organization, , ,
6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione Raw materials
6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione Preparation Products
6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione Verwandte Literatur
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
91895-29-3 (6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione) Verwandte Produkte
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Empfohlene Lieferanten
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
SunaTech Inc.
Gold Mitglied
CN Lieferant
Reagenz
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Nanjing Jubai Biopharm
Gold Mitglied
CN Lieferant
Großmenge
SHOCHEM(SHANGHAI) CO.,lTD
Gold Mitglied
CN Lieferant
Großmenge